REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1([S:17][CH3:18])[CH2:9][CH2:8][N:7](CC2C=CC=CC=2)[CH2:6]1)=[O:4].CN(C)C1C2C(=CC=CC=2N(C)C)C=CC=1.ClC(C)C(Cl)=O>ClC(Cl)C>[CH3:1][O:2][C:3]([C:5]1([S:17][CH3:18])[CH2:9][CH2:8][NH:7][CH2:6]1)=[O:4]
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Name
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1-benzyl-3-methylsulfanyl-pyrrolidine-3-carboxylic acid methyl ester
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(CN(CC1)CC1=CC=CC=C1)SC
|
Name
|
|
Quantity
|
2.6 L
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC2=CC=CC(=C12)N(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for one overnight at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 2.8 L of methanol
|
Type
|
TEMPERATURE
|
Details
|
refluxed at 65° C. for 3.5 h
|
Duration
|
3.5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel eluting with a solution of methanol in dichloromethane (1:9)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CNCC1)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |